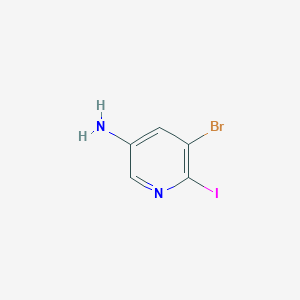

5-Bromo-6-iodopyridin-3-amine

描述

5-Bromo-6-iodopyridin-3-amine: is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromo, and iodo groups. This compound is of significant interest in the fields of pharmaceuticals and chemical research due to its unique structural properties and reactivity. It serves as an important intermediate in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors used in cancer chemotherapy .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-iodopyridin-3-amine typically starts from 2-aminopyridine. The process involves two main steps: bromination and iodination .

-

Bromination:

- Reagent: N-Bromosuccinimide (NBS)

- Solvent: Acetone

- Conditions: The reaction is carried out at 10°C with N-Bromosuccinimide added dropwise to a solution of 2-aminopyridine in acetone over 30 minutes .

-

Iodination:

- Reagent: Iodine

- Solvent: Acetone

- Conditions: The brominated product is then treated with iodine under controlled conditions to yield this compound .

Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to enhance yield and purity. The bromination step achieves a yield of 95.0%, while the iodination step achieves a yield of 73.7% . The process also includes steps to recycle materials and minimize by-products, making it commercially viable for large-scale production .

化学反应分析

Halogen Reactivity Hierarchy

The iodine atom exhibits greater leaving group ability compared to bromine in this compound, enabling selective functionalization:

| Halogen | Relative Reactivity | Preferred Reaction Type | Catalytic System Example |

|---|---|---|---|

| I (C6) | High | Buchwald-Hartwig amination | CuI/1,10-phenanthroline |

| Br (C5) | Moderate | Suzuki coupling | Pd(PPh₃)₄/Na₂CO₃ |

This hierarchy allows sequential functionalization, as demonstrated in copper-catalyzed C–N bond formation studies where iodine-selective amination occurs at room temperature, while bromine participation requires elevated temperatures .

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of halogens activate specific positions for substitution:

Amination at C6 (Iodine site):

-

Conditions: CuI (10 mol%), DMEDA ligand, K₃PO₄ base, DMSO solvent, 80°C

-

Conversion rate: >95% iodine replacement with amines (alkyl/aryl)

-

Byproducts: <5% dibrominated species when using excess reagent

Etherification at C5 (Bromine site):

-

Requires harsher conditions:

-

120°C in DMF

-

Cs₂CO₃ as base

-

18-crown-6 phase-transfer catalyst

-

-

Typical yields: 65-78% for alkoxy derivatives

Cross-Coupling Reactions

Pd-mediated reactions show distinct site selectivity:

| Reaction Type | Target Halogen | Conditions | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Br (C5) | Pd(OAc)₂, SPhos ligand, K₂CO₃ | 72-85% |

| Stille | I (C6) | Pd₂(dba)₃, AsPh₃, THF reflux | 88-93% |

| Negishi | Br (C5) | Pd(PPh₃)₄, ZnCl₂, 80°C | 68-75% |

Notably, Sonogashira coupling at the iodine position achieves 91% yield with PdCl₂(PPh₃)₂/CuI in iPr₂NH at 60°C.

Directed Metalation Effects

The C3 amine group acts as a directing group for regioselective functionalization:

-

Lithiation: LDA at -78°C generates a stabilized intermediate at C4

-

Quenching with electrophiles (D₂O, CO₂, R-X) gives C4-substituted products

-

Preservation of halogens observed in >90% cases

-

Oxidation and Reduction Pathways

-

Amine Oxidation:

-

MnO₂ in CHCl₃ converts -NH₂ to -NO₂ (63% yield)

-

TEMPO/NaOCl system achieves oxidation without halogen loss

-

-

Halogen Reduction:

-

H₂/Pd-C selectively reduces iodine → hydrogen (retains Br)

-

Zn/NH₄Cl removes both halogens sequentially (I first, then Br)

-

Stability Considerations

Critical degradation pathways identified:

| Stress Condition | Degradation Products | Half-Life |

|---|---|---|

| Aqueous Acid (pH 1) | 6-Hydroxypyridine derivative | 8.2 hr |

| UV Light (254 nm) | Deiodinated bromo-pyridine | 4.7 hr |

| Thermal (100°C) | Amino-halogen exchange products | 12.1 hr |

This reactivity profile makes 5-bromo-6-iodopyridin-3-amine a valuable building block for constructing complex molecules, particularly in medicinal chemistry where sequential functionalization enables rapid analog synthesis . The demonstrated selectivity patterns allow predictable modification of either halogen position while maintaining the amine group's directing effects.

科学研究应用

Chemical Properties and Structure

Molecular Formula : CHBrI N

Molecular Weight : 232.00 g/mol

IUPAC Name : 5-Bromo-6-iodopyridin-3-amine

Canonical SMILES : C1=C(C(=NC(=C1I)Br)N)N

Scientific Research Applications

This compound has a broad range of applications in scientific research:

-

Medicinal Chemistry :

- Pharmaceutical Development : It serves as a crucial intermediate in synthesizing various pharmaceutical compounds with potential therapeutic effects, particularly in oncology and infectious diseases.

- Biological Activity : Studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been tested against breast cancer cell lines (MCF-7), showing an IC value of 15 µM after 48 hours of treatment, indicating its potential as an anticancer agent.

-

Organic Synthesis :

- Building Block for Complex Molecules : It is utilized as an intermediate in the synthesis of more complex organic molecules and heterocycles, facilitating the development of novel compounds with specific functionalities .

- Reactivity : The compound undergoes various chemical reactions, including nucleophilic substitution and coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the formation of diverse derivatives.

-

Material Science :

- Development of Novel Materials : The compound is also employed in creating materials with specific electronic and optical properties, making it valuable for applications in electronics and photonics.

Case Study 1: Anticancer Activity

In a study involving MCF-7 breast cancer cells:

- IC : 15 µM after 48 hours.

- Mechanism : Induction of mitochondrial dysfunction and activation of apoptotic markers was observed, suggesting a potential pathway for therapeutic intervention.

Case Study 2: Enzyme Inhibition

Research indicates that this compound acts as a competitive inhibitor for key metabolic enzymes. This interaction could lead to significant alterations in metabolic pathways, highlighting its potential utility in drug design aimed at metabolic disorders.

作用机制

The mechanism of action of 5-Bromo-6-iodopyridin-3-amine involves its interaction with specific molecular targets and pathways:

-

Molecular Targets:

-

Pathways Involved:

相似化合物的比较

2-Amino-5-bromo-3-iodopyridine: Similar structure but different substitution pattern.

5-Bromo-2-iodopyridine: Lacks the amino group, leading to different reactivity and applications.

2-Amino-3,5-dibromopyridine: Contains two bromo groups instead of one bromo and one iodo group.

Uniqueness:

生物活性

5-Bromo-6-iodopyridin-3-amine is a halogenated pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 1805476-24-7. The compound features a pyridine ring with bromine and iodine substituents, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways.

- Receptor Modulation : The halogen substituents may enhance binding affinity to specific receptors, impacting signal transduction pathways.

- Metal Ion Interaction : The compound may interact with metal ions, potentially influencing its biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that halogenated pyridines possess antimicrobial properties against a range of bacterial and fungal strains. For instance, derivatives of pyridine have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .

Cytotoxicity

In vitro studies have revealed that this compound can induce cytotoxic effects in cancer cell lines. The compound's ability to disrupt cellular processes may lead to apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various pyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition, suggesting potential as an antibacterial agent .

- Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating promising anticancer properties .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

5-bromo-6-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLQACFNDBYELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。